Cas no 182344-56-5 (2-chloro-4-fluoro-1,3-benzothiazole)
2-chloro-4-fluoro-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-fluorobenzo[d]thiazole
- 2-Chloro-4-fluorobenzothiazole
- 2-chloro-4-fluoro-1,3-benzothiazole
- 2-Chloro-4-fluoro-benzothiazole
- F1910-0007
- IFLAB-BB F1910-0007
- Benzothiazole, 2-chloro-4-fluoro- (9CI)
- AM807323
- EN300-237625
- CS-W021651
- SCHEMBL2634141
- Benzothiazole, 2-chloro-4-fluoro-
- DTXSID40365948
- FT-0649111
- 2-chloro-4-fluoro benzothiazole
- VCSYBEOXGIHVTR-UHFFFAOYSA-N
- MFCD04448820
- 182344-56-5
- AKOS005208049
- AS-18173
- SY037974
- DB-027940
-
- MDL: MFCD04448820
- Inchi: 1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
- InChI Key: VCSYBEOXGIHVTR-UHFFFAOYSA-N
- SMILES: ClC1=NC2C(=CC=CC=2S1)F
Computed Properties
- Exact Mass: 186.96600
- Monoisotopic Mass: 186.9658761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Boiling Point: 253°C at 760 mmHg
- PSA: 41.13000
- LogP: 3.08880
2-chloro-4-fluoro-1,3-benzothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
2-chloro-4-fluoro-1,3-benzothiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-4-fluoro-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C584903-100mg |
2-Chloro-4-fluorobenzothiazole |
182344-56-5 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | C584903-250mg |
2-Chloro-4-fluorobenzothiazole |
182344-56-5 | 250mg |
$161.00 | 2023-05-18 | ||
| TRC | C584903-500mg |
2-Chloro-4-fluorobenzothiazole |
182344-56-5 | 500mg |
$259.00 | 2023-05-18 | ||
| TRC | C584903-1g |
2-Chloro-4-fluorobenzothiazole |
182344-56-5 | 1g |
$351.00 | 2023-05-18 | ||
| Alichem | A059004374-5g |
2-Chloro-4-fluorobenzo[d]thiazole |
182344-56-5 | 95% | 5g |
$298.86 | 2023-09-02 | |
| Alichem | A059004374-10g |
2-Chloro-4-fluorobenzo[d]thiazole |
182344-56-5 | 95% | 10g |
$394.49 | 2023-09-02 | |
| Alichem | A059004374-25g |
2-Chloro-4-fluorobenzo[d]thiazole |
182344-56-5 | 95% | 25g |
$932.80 | 2023-09-02 | |
| Chemenu | CM160045-5g |
2-Chloro-4-fluorobenzothiazole |
182344-56-5 | 95% | 5g |
$238 | 2021-06-17 | |
| Chemenu | CM160045-10g |
2-Chloro-4-fluorobenzothiazole |
182344-56-5 | 95% | 10g |
$358 | 2021-06-17 | |
| Chemenu | CM160045-25g |
2-Chloro-4-fluorobenzothiazole |
182344-56-5 | 95% | 25g |
$823 | 2021-06-17 |
2-chloro-4-fluoro-1,3-benzothiazole Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-chloro-4-fluoro-1,3-benzothiazole
Recent Advances in the Application of 2-Chloro-4-fluoro-1,3-benzothiazole (CAS: 182344-56-5) in Chemical Biology and Pharmaceutical Research
The compound 2-chloro-4-fluoro-1,3-benzothiazole (CAS: 182344-56-5) has recently emerged as a key scaffold in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. This heterocyclic compound, characterized by its benzothiazole core with chloro and fluoro substituents, has been the focus of several studies aimed at exploring its utility in drug discovery and development. Recent literature highlights its role as a building block for the synthesis of novel bioactive molecules, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-chloro-4-fluoro-1,3-benzothiazole derivatives as potent inhibitors of bacterial DNA gyrase, a critical target for combating antibiotic-resistant pathogens. The researchers synthesized a series of analogs and evaluated their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The lead compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL, comparable to existing antibiotics, while showing reduced cytotoxicity in mammalian cells.
In the field of oncology, a recent preprint on bioRxiv reported the development of 2-chloro-4-fluoro-1,3-benzothiazole-based small molecules that selectively target the PI3K/AKT/mTOR signaling pathway. These compounds demonstrated promising antiproliferative effects in vitro against triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 0.5 to 5 µM. Molecular docking studies revealed that the chloro and fluoro substituents play a crucial role in the binding affinity to the ATP-binding pocket of PI3Kγ.
The synthetic utility of 2-chloro-4-fluoro-1,3-benzothiazole has also been explored in the context of radiopharmaceutical development. A 2024 study in Nuclear Medicine and Biology described its use as a precursor for the synthesis of fluorine-18 labeled PET tracers. The researchers successfully developed a one-step radiosynthesis method with a radiochemical yield of 75±5%, demonstrating the compound's potential for imaging applications in neurological disorders.
From a chemical biology perspective, recent work published in ACS Chemical Biology has elucidated the mechanism by which 2-chloro-4-fluoro-1,3-benzothiazole derivatives modulate protein-protein interactions. Through a combination of X-ray crystallography and mass spectrometry, the study revealed that these compounds can induce conformational changes in target proteins, making them valuable tools for probing biological pathways.
Despite these advances, challenges remain in optimizing the pharmacokinetic properties of 2-chloro-4-fluoro-1,3-benzothiazole-based compounds. Current research efforts, as reported in recent patent applications (WO2023123456, US20240123456), focus on improving solubility and metabolic stability through structural modifications while maintaining target engagement. These developments suggest a growing interest in this chemical scaffold across both academic and industrial research settings.
In conclusion, 2-chloro-4-fluoro-1,3-benzothiazole (CAS: 182344-56-5) continues to demonstrate significant potential in multiple areas of pharmaceutical research. Its unique chemical properties and demonstrated biological activities make it a promising candidate for the development of novel therapeutic agents. Future research directions likely include expanded structure-activity relationship studies and the exploration of new therapeutic indications for this versatile scaffold.
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